molecular formula C14H10ClN3O2S B2857247 4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 954600-94-3

4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2857247
CAS No.: 954600-94-3
M. Wt: 319.76
InChI Key: MWFOJEQZJIMEFF-UHFFFAOYSA-N
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Description

4-Chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (referred to as L528-0026) is a heterocyclic compound with a molecular formula of C₁₄H₁₀ClN₃O₂S and a molecular weight of 319.77 g/mol . It features a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with a chlorine atom at the para position. The compound is included in screening libraries targeting diverse therapeutic areas such as cancer, neuroscience, and immunology .

Properties

IUPAC Name

4-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOJEQZJIMEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine core. This intermediate is then chlorinated and coupled with a benzamide derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of L528-0026 can be compared to related thiazolo[3,2-a]pyrimidine derivatives and benzamide-containing analogs. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Relevance Reference
4-Chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (L528-0026) C₁₄H₁₀ClN₃O₂S 319.77 4-Cl benzamide, 7-methyl thiazolo-pyrimidine 1.489 Screening compound (ChemDiv libraries)
3,4-Diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (BK11653) C₁₈H₁₉N₃O₄S 373.43 3,4-diethoxy benzamide N/A Research chemical (structural analog)
2-(2,4-Dichlorophenoxy)-N-{2,3,7-trimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide C₁₈H₁₇Cl₂N₃O₃S 426.32 2,4-dichlorophenoxy, 2,3,7-trimethyl N/A Structural diversity in thiazolo-pyrimidines
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₀H₁₈N₄O₂S 378.45 4-methoxyphenyl, N-phenyl carboxamide N/A Functional analog with methoxy group

Key Observations :

  • Diethoxy (BK11653) and dichlorophenoxy (BG14761) analogs exhibit higher molecular weights and steric bulk, which may reduce membrane permeability .
  • logP Trends : L528-0026 has a moderate logP (1.489), suggesting balanced lipophilicity for cellular uptake. Analogs with alkoxy groups (e.g., BK11653) likely exhibit higher logP values due to increased hydrophobicity.

Biological Activity

4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (CAS Number: 954600-94-3) is a thiazole-derived compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14_{14}H10_{10}ClN3_3O2_2S, with a molecular weight of 319.8 g/mol. The structure features a thiazole ring fused to a pyrimidine moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC14_{14}H10_{10}ClN3_3O2_2S
Molecular Weight319.8 g/mol
CAS Number954600-94-3

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific compound has shown promise in several areas:

  • Anticancer Activity : Thiazole-containing compounds have been reported to possess significant anticancer properties. For instance, related thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Compounds similar to this compound have been studied for their antibacterial and antifungal activities. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi.
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Anticancer Activity

A study published in MDPI highlighted the synthesis of various thiazole derivatives and their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications on the thiazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could be leveraged for drug design .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives can effectively combat bacterial infections. In one study, a series of thiazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives . This positions thiazoles as promising candidates for developing new antibiotics.

The mechanisms by which these compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in tumor progression or bacterial metabolism.
  • Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential.
  • Modulation of Signaling Pathways : They may interfere with pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?

  • Methodological Answer : Synthesis typically involves refluxing a mixture of thiazolopyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and substituted benzaldehydes in glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, and the reaction is monitored via thin-layer chromatography (TLC). Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (78% yield) . Key parameters include temperature control (reflux at ~110°C), solvent choice, and reaction time (8–10 hours).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, the fused thiazolopyrimidine ring system shows a flattened boat conformation, with dihedral angles between aromatic rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are used to validate purity and functional groups, such as the 4-chlorobenzamide substituent .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Preliminary studies on analogs suggest inhibitory activity against enzymes like cyclooxygenase (COX) and protein kinase CK2. For example, chlorophenyl-substituted thiazolopyrimidines show potent COX inhibition, while benzylidene derivatives improve selectivity against kinases. In vitro assays (e.g., enzyme inhibition kinetics) and cell-based viability tests (MTT assays) are recommended to validate activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer : Comparative studies of analogs reveal that:

  • Chlorophenyl groups enhance enzyme inhibition (e.g., COX IC₅₀ < 1 µM) due to hydrophobic interactions.
  • Hydroxy or methoxy groups improve aqueous solubility but may reduce membrane permeability.
  • Benzylidene substituents (e.g., 2,4,6-trimethoxybenzylidene) modulate selectivity for kinase targets by altering steric and electronic profiles .
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis of derivatives and enzymatic assays to correlate structure-activity relationships (SAR) .

Q. How can contradictory data on biological efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. For example:

  • Purity Verification : Use HPLC (>95% purity) to rule out side products.
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Computational Validation : Compare results with quantum mechanical/molecular mechanics (QM/MM) simulations to identify artifacts .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer : Optimize solvent systems (e.g., replace acetic anhydride with DMF for safer scaling) and employ flow chemistry for continuous processing. Catalysts like triethylamine (0.5 eq.) enhance coupling reactions, while microwave-assisted synthesis reduces reaction time (from 10 hours to 2 hours) .

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